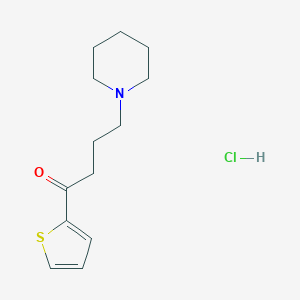
4-Piperidino-1-(2-thienyl)butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidino-1-(2-thienyl)butanone hydrochloride typically involves the following steps:
Formation of the Butanone Backbone: The starting material, butanone, is prepared through standard organic synthesis methods.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the butanone backbone.
Attachment of the Thienyl Group: The thienyl group is attached via a similar substitution reaction, often using a thienyl halide as the reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Piperidino-1-(2-thienyl)butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The piperidinyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.
科学研究应用
4-Piperidino-1-(2-thienyl)butanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Piperidino-1-(2-thienyl)butanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinyl and thienyl groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Butanone, 4-(1-piperidinyl)-1-(2-furyl)-, hydrochloride: Similar structure with a furan ring instead of a thienyl ring.
1-Butanone, 4-(1-piperidinyl)-1-(2-pyridyl)-, hydrochloride: Similar structure with a pyridyl ring instead of a thienyl ring.
Uniqueness
4-Piperidino-1-(2-thienyl)butanone hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings.
属性
CAS 编号 |
143380-85-2 |
|---|---|
分子式 |
C13H20ClNOS |
分子量 |
273.82 g/mol |
IUPAC 名称 |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
InChI 键 |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
规范 SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Key on ui other cas no. |
143380-85-2 |
同义词 |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















